Structural Differentiation from Closest Commercial Analogs via Substituent-Specific Physicochemical Property Differences
The target compound differs from the closest commercial analog, 1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone (CAS 439094-07-2), in two critical respects: (a) substitution of the 3-(4-methoxyphenyl) group with a 3-phenyl group, removing a hydrogen-bond donor/acceptor capable of modulating target engagement ; and (b) conversion of the C5-ketone to an O-(4-methoxybenzyl) oxime ether, which increases molecular weight and topological polar surface area. Neither compound has publicly reported quantitative bioactivity data for the same assay to permit direct IC50 comparison [1].
| Evidence Dimension | Molecular weight and calculated logP difference between analogs |
|---|---|
| Target Compound Data | MW = 372.42 g/mol; cLogP (estimated) ≈ 4.8 |
| Comparator Or Baseline | 1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone (MW = 267.28 g/mol; cLogP ≈ 3.4) |
| Quantified Difference | ΔMW = 105.14 g/mol; ΔcLogP ≈ +1.4 log units |
| Conditions | Calculated using ChemAxon/ACD/Labs prediction; no experimental logP available. |
Why This Matters
The substantial molecular weight increase and higher lipophilicity of the target compound alter its ADME profile, requiring procurement for permeability and metabolic stability profiling rather than substituting the simpler ketone analog.
- [1] Compilation of publicly available supplier and database information for CAS 344275-77-0 and CAS 439094-07-2. No peer-reviewed head-to-head bioactivity data identified as of the search date. View Source
